1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
Pyrazole derivatives, such as “1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one”, are a class of organic compounds that have been widely studied due to their diverse range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse. For example, a reductive amination is a commonly used approach in the pharmaceutical industry for C–N bond construction .
Scientific Research Applications
Carbon Dioxide Fixation
- The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole was used to fixate carbon dioxide and other small molecules, forming adducts that contribute to the understanding of small molecule fixation processes (Theuergarten et al., 2012).
Synthesis of Antitumor Agents
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including pyrazole and pyrazolo[3,4-d]pyrimidine moieties, were synthesized for potential medical applications. These compounds demonstrated significant in vitro anti-cancer activity, highlighting the potential of pyrazole derivatives in cancer treatment (Maftei et al., 2016).
Synthesis of Benzimidazoles
- A series of methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized, with certain compounds showing high activity against a range of cancer cell lines. This demonstrates the utility of pyrazole derivatives in synthesizing biologically active molecules (Abonía et al., 2011).
Structural Characterization
- Structural characterization of pyrazoline compounds, including 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, provides insights into the molecular structures and intermolecular interactions of pyrazole derivatives (Delgado et al., 2020).
Synthesis of Pyrazoles
- Research on the synthesis of pyrazoles, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, contributes to the development of methods for producing functionalized pyrazole derivatives with potential applications in various fields (Martins et al., 2012).
Catalysis
- Studies on the synthesis of benzylic amide [2]rotaxanes using 1,2-bis(aminocarbonyl-(1′-tert-butyl-1H-pyrazole-[3′]5′-yl))-ethanes as templates highlight the role of pyrazole-based stoppers in catalysis and molecular machine development (Martins et al., 2017).
Future Directions
Properties
IUPAC Name |
1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-9(8(2)13)6-12(11-7)10(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBSYRPUXFBPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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